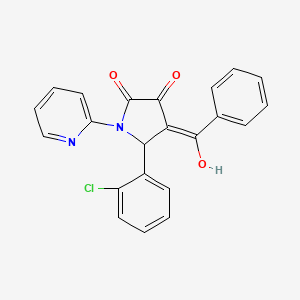
4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolone derivatives typically involves multicomponent reactions, allowing for the efficient construction of these complex molecules. For instance, Alizadeh et al. (2007) described a one-pot synthesis method for producing highly functionalized pyrrolone compounds through the reaction of enamines with arenesulfonyl isocyanates. This method underscores the utility of multicomponent reactions in generating pyrrolone derivatives with diverse functionalities (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
The molecular structure of pyrrolone derivatives is often confirmed through spectroscopic methods and, in some cases, X-ray crystallography. Özdemir et al. (2015) provided a comprehensive structural analysis of a similar compound using techniques such as FT-IR, NMR, and X-ray diffraction, complemented by theoretical DFT calculations. These studies highlight the conjugated and planar nature of the pyrrolone core, contributing to its chemical reactivity and interaction with biological targets (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrrolone derivatives participate in various chemical reactions, exploiting the reactivity of their carbonyl and pyrrole groups. For example, Louroubi et al. (2019) discussed the synthesis of a pyrrole derivative featuring a benzoyl group, highlighting the compound's potential as a corrosion inhibitor due to its ability to interact with metal surfaces. This reflects the chemical versatility of pyrrolone derivatives in applications beyond their biological activity (Louroubi et al., 2019).
Scientific Research Applications
Synthesis and Chemical Reactions
One study details the reactions of 5-aryl-4-acyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-ones with arylamines, which could be related to the core structure of the compound , highlighting the synthetic versatility of these pyrrolone derivatives in producing arylamino derivatives through specific reactions (Armisheva et al., 2011). Another significant contribution to the field is the development of a one-pot synthesis approach for 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating an efficient route to novel pyrrolone derivatives (Alizadeh et al., 2007).
Biological Activity and Applications
The compound's derivatives have been explored for their biological activity. For instance, a study on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their potential as a new class of synthetic histone deacetylase inhibitors, offering insights into the chemical modifications at the pyrrole-C2 and/or -C4 positions affecting biological activity (Mai et al., 2004). Another study focused on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating their antibacterial activities and showcasing the utility of these compounds in medicinal chemistry (Bildirici et al., 2007).
Catalysis and Synthetic Methods
The use of acidic pyridinium inner salt as a catalyst for the synthesis of N-substituted 5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones in aqueous media is another notable application. This method represents a facile and effective approach for generating pyrrolone derivatives, highlighting the role of novel catalysts in enhancing synthetic efficiency (Shahnaei & Kabirifard, 2021).
properties
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-11-5-4-10-15(16)19-18(20(26)14-8-2-1-3-9-14)21(27)22(28)25(19)17-12-6-7-13-24-17/h1-13,19,26H/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJIHKSNQBYPV-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)
![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)


![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)
![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)